![molecular formula C17H14N2O4 B2819154 3-(4-Methoxybenzamido)benzofuran-2-carboxamide CAS No. 477511-14-1](/img/structure/B2819154.png)
3-(4-Methoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(4-Methoxybenzamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . The benzofuran core is present in many biologically active natural products and is a popular scaffold when designing drugs .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamides involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxybenzamido)benzofuran-2-carboxamide” is represented by the linear formula C18H17NO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamides include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Scientific Research Applications
Antibacterial Activity
The search for novel antimicrobial agents is crucial due to the rise in drug-resistant bacterial strains. Furan derivatives, including 3-(4-Methoxybenzamido)benzofuran-2-carboxamide , have garnered attention for their therapeutic potential. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized furan derivatives using innovative methods, emphasizing their efficacy in combating microbial resistance.
Medicinal Chemistry
Furan-containing compounds have been explored for their pharmacological benefits. The furan nucleus serves as a versatile scaffold for drug design. Researchers have investigated the therapeutic advantages of furan derivatives, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . The unique structural features of 3-(4-Methoxybenzamido)benzofuran-2-carboxamide contribute to its potential as a medicinal agent.
Drug Delivery Systems
The unique structure of furan derivatives allows for modification and incorporation into drug delivery systems. Researchers can explore prodrug strategies, nanoparticle formulations, or targeted delivery approaches using this compound. Its solubility, stability, and bioavailability are essential considerations.
Future Directions
Benzofuran derivatives have shown a wide range of antimicrobial and anticancer properties . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests potential future directions in the exploration and development of “3-(4-Methoxybenzamido)benzofuran-2-carboxamide” and similar compounds.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, often related to their therapeutic effects .
Result of Action
Benzofuran derivatives have been shown to have a wide range of effects, including antimicrobial, anticancer, and neuroprotective activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methoxybenzamido)benzofuran-2-carboxamide . These factors can include pH, temperature, and the presence of other substances that can interact with the compound.
properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNITKYSNUJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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